

# FPR Agonist 43: A Technical Guide to its Basic Research Applications in Immunology

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## Compound of Interest

Compound Name: FPR Agonist 43

Cat. No.: B1682946

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**FPR Agonist 43**, also known as Compound 43 (Cpd43), is a synthetic small molecule that functions as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX).[1][2] These receptors are G-protein coupled receptors (GPCRs) predominantly expressed on immune cells, including neutrophils, monocytes, and macrophages, where they play a critical role in sensing pathogen-associated molecular patterns and regulating inflammatory responses.[3][4] **FPR Agonist 43** has garnered significant interest in immunological research for its potent anti-inflammatory and immunomodulatory properties, demonstrated in both in vitro and in vivo models of inflammation, particularly those related to arthritis.[5] This guide provides an in-depth overview of the core applications of **FPR Agonist 43** in basic immunology research, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of **FPR Agonist 43** activity as reported in the literature. These values highlight its potency in receptor binding, signal transduction, and modulation of immune cell functions.

Table 1: Receptor Binding and Activity

Parameter	Value	Cell Type/System	Assay Type	Reference
EC50	44 nM	CHO cells expressing human FPR2/ALX	Calcium (Ca <sup>2+</sup> ) Mobilization	[1][6]
IC50	11.6 ± 1.9 nM	CHO cells expressing human FPR2/ALX	cAMP Assay	[1]

| IC50 | 207 ± 51 nM | N/A | GTPyS Binding Assay [[1] |

Table 2: In Vitro Immunomodulatory Activity

Parameter	Value	Cell Type	Effect Measured	Reference
IC50	0.64 µM	Human Polymorphonuclear Neutrophils (PMNs)	Inhibition of fMLP-induced migration	[1]
IC50	0.24 µM	Human Polymorphonuclear Neutrophils (PMNs)	Inhibition of IL-8-induced migration	[1]
Effective Conc.	10 - 100 nM	Murine Microglial Cell Line (BV-2)	Attenuation of LPS-induced TNFα and NO release	[7]

| Effective Conc. | 100 nM | Murine Microglial Cell Line (BV-2) | Stimulation of IL-10 release [[7] |

Table 3: In Vivo Anti-Inflammatory Activity

Animal Model	Administration Route	Dosage	Effect	Reference
K/BxN Serum Transfer Arthritis (Mouse)	Intraperitoneal (i.p.)	30 mg/kg daily for 4 days	Significant reduction in clinical scores and paw swelling	[5]
K/BxN Serum Transfer Arthritis (Mouse)	Intraperitoneal (i.p.)	6 mg/kg daily for 4 days	No significant inhibition of arthritis	[5]

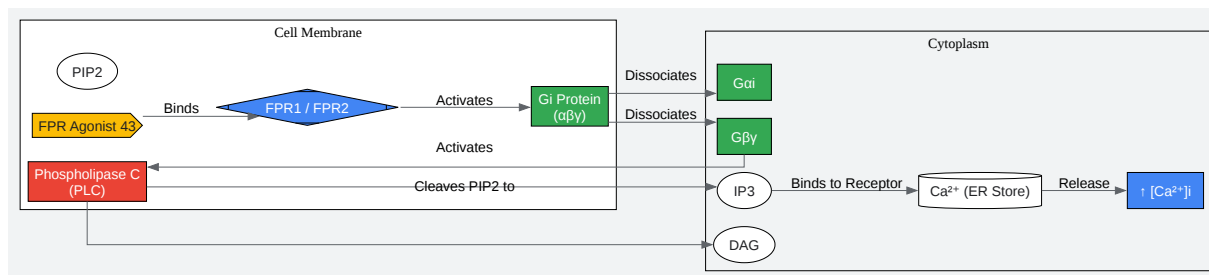
| Ear Swelling (Mouse) | Oral | Dose-dependent | Inhibition of ear swelling |[6] |

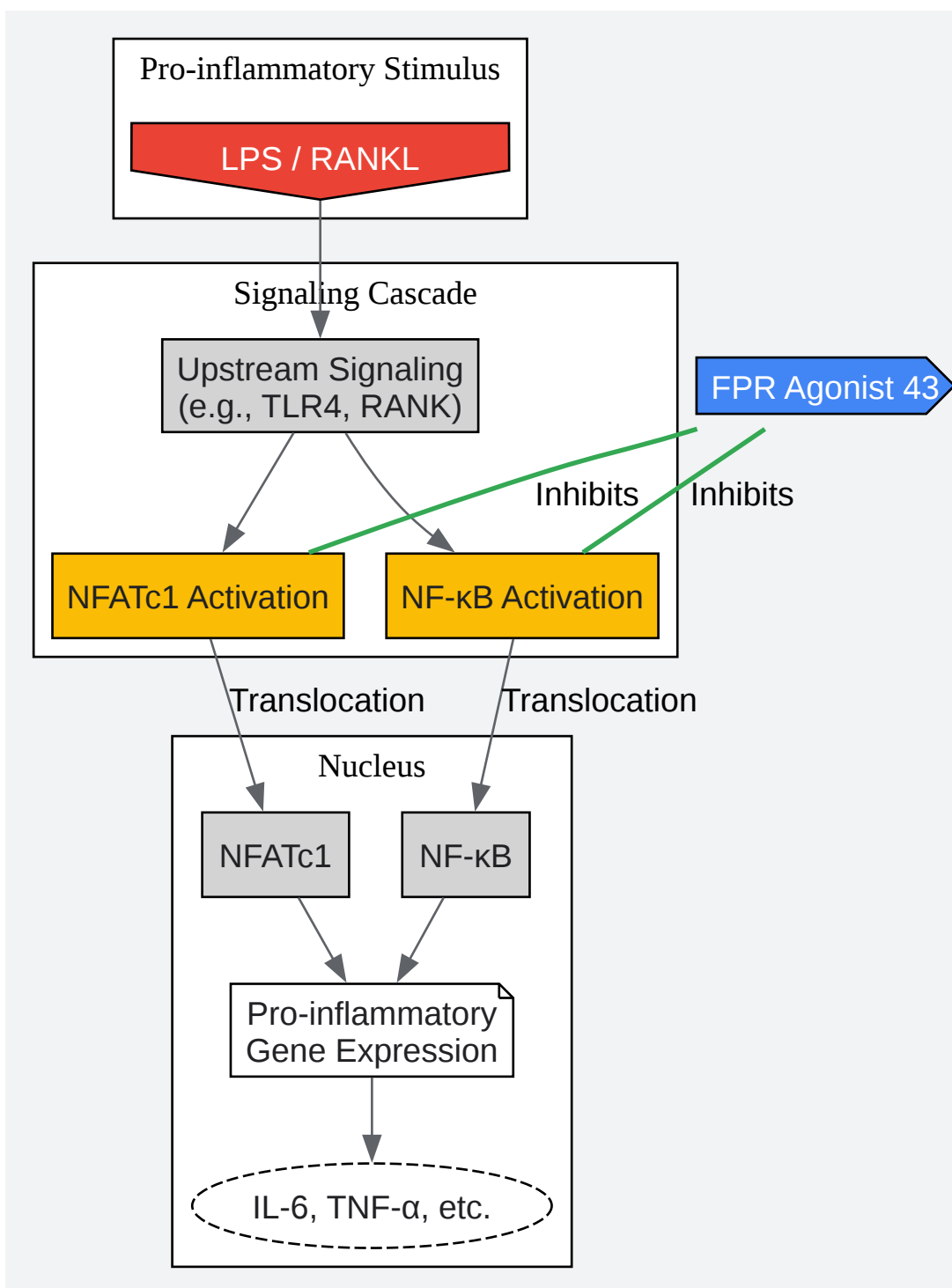
## Signaling Pathways and Mechanisms of Action

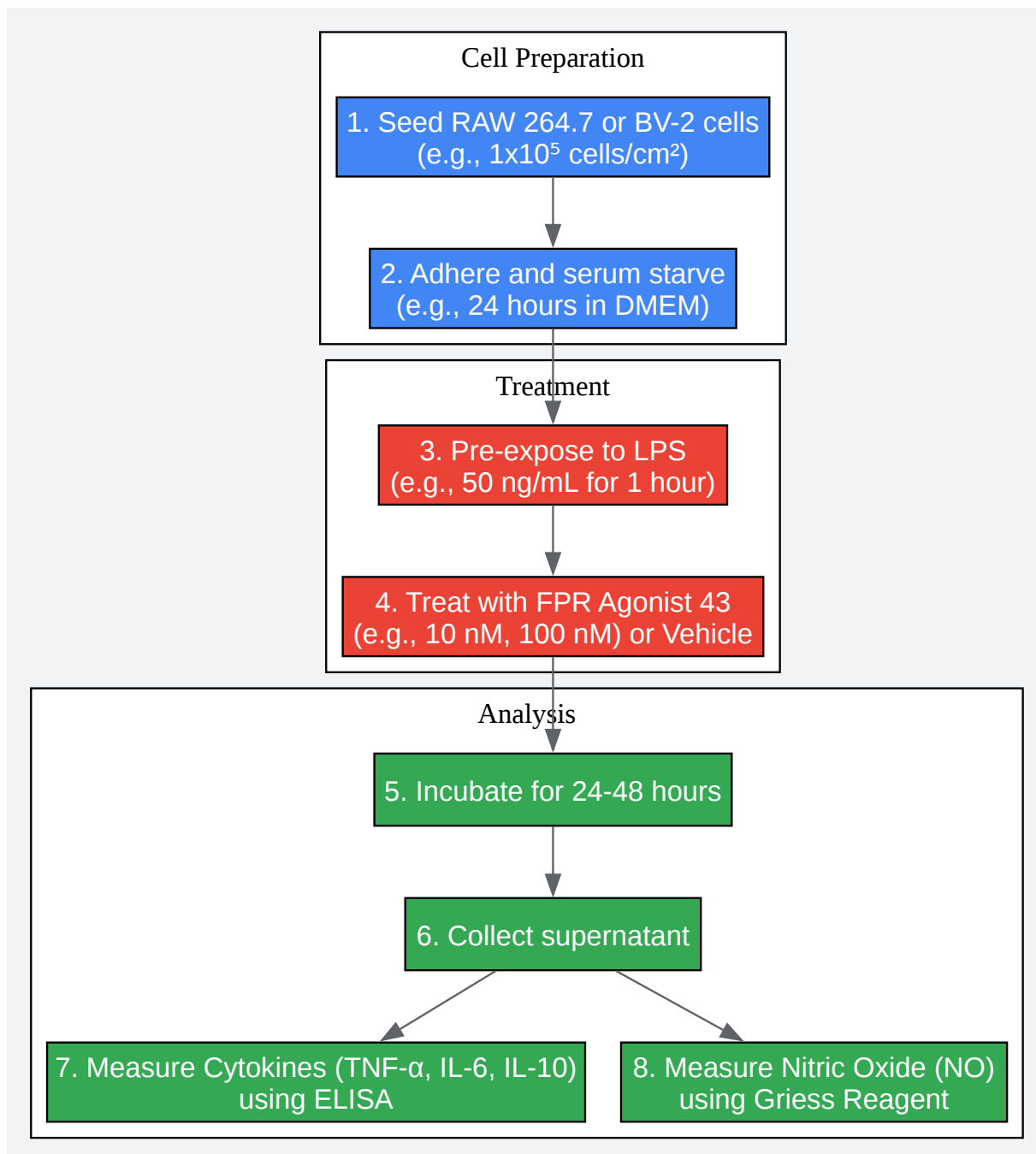
**FPR Agonist 43** exerts its immunomodulatory effects by engaging FPR1 and FPR2, which triggers a cascade of intracellular signaling events. Upon binding, these Gi-protein coupled receptors initiate signals that lead to intracellular calcium mobilization and the modulation of key transcription factors involved in inflammation, notably Nuclear Factor of Activated T-cells (NFATc1) and Nuclear Factor-kappa B (NF-κB).

### FPR-Mediated Signaling Cascade

Activation of FPRs by **FPR Agonist 43** leads to the dissociation of the G-protein subunits. The Gβγ subunit activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid influx of calcium into the cytoplasm. This calcium signaling is central to many downstream effects.







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## References

- 1. Synergistic roles of NFATc1 and c-Jun in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NFATC1 - Wikipedia [en.wikipedia.org]
- 3. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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